molecular formula C17H18N2O2S B11106026 O-{4-[(4-methylphenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{4-[(4-methylphenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B11106026
M. Wt: 314.4 g/mol
InChI Key: FSBDAAKAFYIGAI-UHFFFAOYSA-N
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Description

1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group, a carbothioyl group, and a toluidinocarbonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-TOLUIDINOCARBONYL)BENZENE: This intermediate can be synthesized by reacting 4-toluidine with phosgene under controlled conditions.

    Introduction of the DIMETHYLAMINO group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

    Formation of the CARBOTHIOYL group: The final step involves the reaction of the intermediate with carbon disulfide and a base to form the carbothioyl group.

Industrial Production Methods

Industrial production of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biochemical effects.

    Modulate Signaling Pathways: The compound can interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE can be compared with other similar compounds, such as:

    Methyl 2-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-METHOXYBENZOATE: Similar in structure but with a methoxy group instead of a toluidinocarbonyl group.

    1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-METHYLBENZOYL)BENZENE: Similar in structure but with a methylbenzoyl group instead of a toluidinocarbonyl group.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

O-[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C17H18N2O2S/c1-12-4-8-14(9-5-12)18-16(20)13-6-10-15(11-7-13)21-17(22)19(2)3/h4-11H,1-3H3,(H,18,20)

InChI Key

FSBDAAKAFYIGAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(C)C

Origin of Product

United States

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